molecular formula C18H15F3N2O2 B5963881 N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide

Katalognummer B5963881
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: YOWCOIFNIQWADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wirkmechanismus

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's mechanism of action is believed to be due to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. VGLUT1 is responsible for the uptake of glutamate into synaptic vesicles, which is necessary for the release of glutamate into the synaptic cleft. By inhibiting VGLUT1, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide reduces the release of glutamate, leading to a decrease in synaptic transmission.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also disrupts the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death. This disruption is believed to be due to the compound's ability to inhibit complex I of the respiratory chain, which is responsible for the production of ATP.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. This induction of apoptosis is believed to be due to the compound's ability to disrupt mitochondrial function and induce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. These properties make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
However, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also has several limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, the compound's mechanism of action may not be fully understood, which could limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. Additionally, the compound's potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function also makes it a valuable tool for developing new treatments for various diseases. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, its potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.

Synthesemethoden

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 3-fluorobenzoyl chloride followed by the addition of proline and an amine coupling reagent. This method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which plays a crucial role in the release of glutamate, a major neurotransmitter in the brain. This inhibition of VGLUT1 has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
In cancer research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This inhibition is believed to be due to the compound's ability to disrupt the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been studied for its potential as a drug discovery tool. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-12-4-1-3-11(9-12)18(25)23-8-2-5-16(23)17(24)22-15-7-6-13(20)10-14(15)21/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWCOIFNIQWADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.